

"2-(2-oxocyclopentyl)acetic acid" theoretical properties and calculations

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Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

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An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of **2-(2-oxocyclopentyl)acetic acid**

Abstract

2-(2-oxocyclopentyl)acetic acid (CAS No. 1460-38-4) is a bifunctional organic molecule featuring a cyclopentanone ring and a carboxylic acid moiety.[1][2] This structure makes it a valuable chiral building block and a versatile intermediate in the synthesis of complex organic molecules, including pharmaceutical agents.[3][4] This guide provides a comprehensive technical overview of the theoretical properties of **2-(2-oxocyclopentyl)acetic acid**, detailing the computational chemistry workflows used to predict its behavior at a molecular level. We will explore its conformational landscape, electronic properties, and spectroscopic features through the lens of modern theoretical calculations, offering insights for researchers in synthetic chemistry and drug development.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its basic identifiers and physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, reactivity, and membrane permeability.

Chemical Identifiers

Precise identification is critical for regulatory and research purposes. The key identifiers for **2-(2-oxocyclopentyl)acetic acid** are summarized below.

Identifier	Value	Source
CAS Number	1460-38-4	[1] [5] [6]
Molecular Formula	C ₇ H ₁₀ O ₃	[1] [2] [5]
Molecular Weight	142.15 g/mol	[1] [5]
IUPAC Name	2-(2-oxocyclopentyl)acetic acid	[5]
Canonical SMILES	<chem>C1CC(C(=O)C1)CC(=O)O</chem>	[5]
InChIKey	OLLLIBGOZUPLOK-UHFFFAOYSA-N	[5] [6]

Experimental and Predicted Properties

The following table consolidates key physicochemical data, which are crucial for designing experimental conditions and predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug development context.

Property	Value	Significance & Comments
Melting Point	47-51 °C	[6]
Boiling Point	316.5 °C at 760 mmHg	
Density	1.21 g/cm ³ (Predicted)	[6]
pKa	4.36 ± 0.10 (Predicted)	[6]
LogP (XLogP3)	-0.1	[5]
Hydrogen Bond Donors	1 (from -COOH)	
Hydrogen Bond Acceptors	3 (two on -COOH, one on C=O)	
Rotatable Bonds	2	
Polar Surface Area (PSA)	54.37 Å ²	

Theoretical Conformational Analysis

The biological activity and reactivity of **2-(2-oxocyclopentyl)acetic acid** are intrinsically linked to its three-dimensional structure. Due to its two rotatable bonds and non-planar ring, the molecule exists as an equilibrium of multiple conformers. Understanding this conformational landscape is essential for rational drug design and mechanistic studies.

The Cyclopentane Ring Pucker

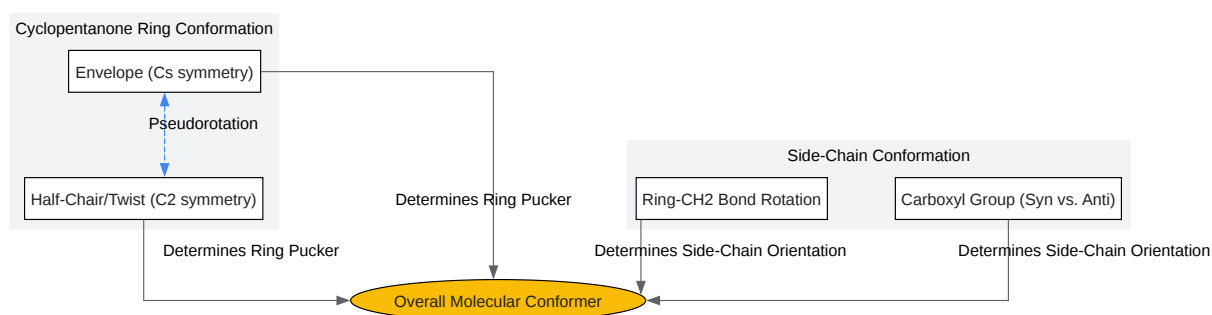
A planar cyclopentane ring would suffer from significant torsional strain due to eclipsed C-H bonds.[7] To alleviate this, the ring adopts non-planar, puckered conformations. The two most common, low-energy conformations are the envelope (C_s symmetry) and the half-chair or twist (C₂ symmetry).[8][9] These forms rapidly interconvert through a process known as pseudorotation, with a very low energy barrier.[10][11] The presence of the oxo group and the acetic acid substituent will create preferential puckering to minimize steric and electronic repulsions.

Side-Chain and Carboxyl Group Orientation

The molecule's flexibility is further defined by:

- **Rotation about the Ring-Side Chain Bond:** The orientation of the acetic acid group relative to the cyclopentanone ring.
- **Carboxyl Group Conformation:** The carboxylic acid's hydroxyl proton can be oriented either syn or anti with respect to the carbonyl group ($\text{O}=\text{C}-\text{O}-\text{H}$ dihedral angle of $\sim 0^\circ$ or $\sim 180^\circ$, respectively). Quantum mechanical calculations show that the syn conformation is significantly more stable, though the anti state can be accessible in solution.[12][13]

The interplay between these factors results in a complex potential energy surface. Computational modeling is the only feasible method to identify and rank the stability of the various possible conformers.



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Caption: Key conformational variables for **2-(2-oxocyclopentyl)acetic acid**.

Quantum Chemical Calculations: A Predictive Workflow

To move beyond qualitative descriptions, we employ quantum chemical calculations to derive precise, quantitative data on the molecule's properties. Density Functional Theory (DFT) is a robust and widely used method for this purpose, balancing computational cost with high accuracy.[\[14\]](#)[\[15\]](#)

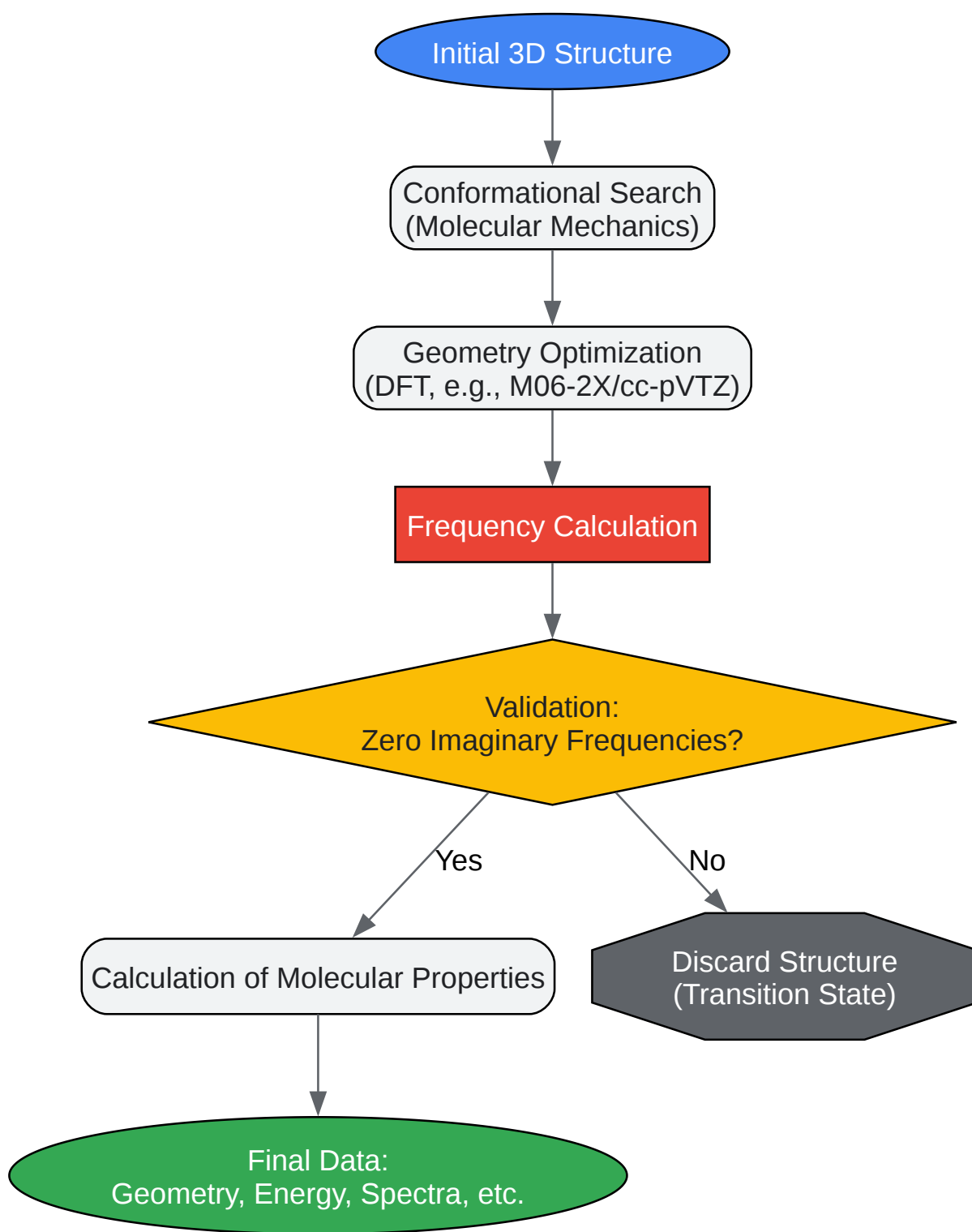
Core Objective and Self-Validating Protocol

The primary goal is to compute the molecule's equilibrium geometry and its corresponding electronic and vibrational properties. A self-validating protocol ensures the reliability of the results by confirming that the calculated structure represents a true energy minimum.

Protocol: DFT-Based Molecular Property Prediction

- Step 1: Initial Conformer Search.
 - Action: Perform a systematic or stochastic conformational search using a lower-level theory or molecular mechanics to identify a pool of low-energy starting structures.
 - Rationale: This step is critical to ensure the global minimum energy conformer is not missed. Relying on a single starting geometry can lead to erroneous conclusions.
- Step 2: Geometry Optimization.
 - Action: Optimize the geometry of each promising conformer using a DFT functional and basis set, such as B3LYP/6-31G(d,p) or the more accurate M06-2X/cc-pVTZ.[\[15\]](#) The calculation should be performed in a simulated aqueous environment using a polarizable continuum model (like SMD or COSMO) to better represent biological conditions.[\[13\]](#)[\[14\]](#)
 - Rationale: This iterative process finds the coordinates where the net forces on all atoms are zero, corresponding to a stationary point on the potential energy surface. The choice of functional and basis set is a trade-off between accuracy and computational time; M06-2X is often preferred for systems with complex interactions.[\[15\]](#)
- Step 3: Vibrational Frequency Calculation.
 - Action: Perform a frequency calculation on each optimized geometry at the same level of theory.

- Rationale (Self-Validation): A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, invalidating it as a stable conformer. This step is a crucial quality control check. It also yields the predicted infrared (IR) spectrum.[\[16\]](#)
- Step 4: Property Calculation and Analysis.
 - Action: Using the validated minimum-energy geometry, perform single-point energy calculations to derive electronic properties.
 - Rationale: This step provides insights into the molecule's reactivity and intermolecular interactions.



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Caption: Workflow for quantum chemical calculations of molecular properties.

Predicted Theoretical Properties

This computational workflow yields a wealth of data that can be used to predict the molecule's behavior.

Calculated Property	Description & Relevance
Optimized 3D Geometry	Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s).
Relative Energies	Allows for the determination of the Boltzmann population of different conformers at a given temperature.
HOMO/LUMO Energies	The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP)	Maps the charge distribution on the molecule's surface, identifying sites for nucleophilic (positive potential) and electrophilic (negative potential) attack.
Dipole Moment	Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Predicted IR Spectrum	The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. Characteristic peaks for C=O (ketone and acid) and O-H stretches would be predicted. [17]
Predicted NMR Spectrum	Chemical shifts (^1H and ^{13}C) can be calculated and compared to experimental data for structural confirmation. [5]

Relevance and Applications in Research and Development

The structural features of **2-(2-oxocyclopentyl)acetic acid** make it a molecule of significant interest.

- **Pharmaceutical Intermediate:** Its ethyl ester, ethyl 2-oxocyclopentylacetate, is a key intermediate in the synthesis of Laropiprant, a selective antagonist for the prostaglandin D2 receptor 1 (DP1).[4] This highlights its proven utility in constructing complex, biologically active molecules.
- **Building Block for Prostaglandins:** The cyclopentanone core is a common structural motif in prostaglandins and their analogs, which are potent signaling molecules with diverse physiological roles.
- **Fragment-Based Drug Discovery (FBDD):** The molecule possesses key features for FBDD—low molecular weight, multiple hydrogen bonding points, and a defined 3D shape—making it an attractive starting point for developing inhibitors for various enzyme targets.
- **Chiral Synthesis:** The carbon atom connecting the ring and the side chain is a chiral center, making the molecule a valuable precursor for stereoselective synthesis.

Conclusion

2-(2-oxocyclopentyl)acetic acid is more than a simple organic compound; it is a versatile platform for chemical innovation. The theoretical and computational methods detailed in this guide provide a powerful framework for understanding its intrinsic properties. By predicting its conformational preferences, electronic structure, and spectroscopic signatures, researchers can accelerate the design of novel synthetic routes and the development of new therapeutic agents. The synergy between robust computational modeling and empirical validation is essential for unlocking the full potential of such valuable chemical building blocks.

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